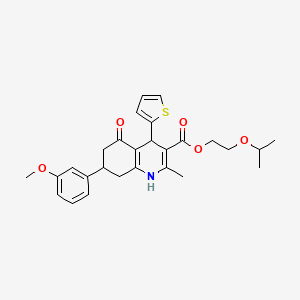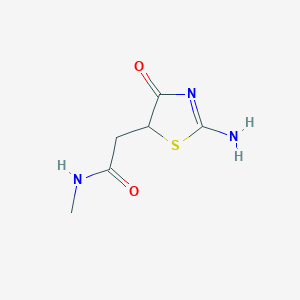methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B11588802.png)
2-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with a phenylamine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with an appropriate acylating agent to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A related compound with a similar pyrimidine structure.
Phenylamine derivatives: Compounds with phenylamine groups that share some structural similarities.
Uniqueness
2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]amino]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C23H23N5O3/c1-15-14-16(2)25-22(24-15)28-23(26-19-12-8-5-9-13-19)27-21(30)20(31-17(3)29)18-10-6-4-7-11-18/h4-14,20H,1-3H3,(H2,24,25,26,27,28,30) |
InChI Key |
PRXIZIVNNUSXDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)C(C3=CC=CC=C3)OC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11588731.png)
![1-(4-Butoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588737.png)
![1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B11588739.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11588744.png)
![1-(10H-phenothiazin-10-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11588754.png)


![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11588779.png)
![ethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588784.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588785.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11588798.png)
![Ethyl 4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11588806.png)

![(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588822.png)
